molecular formula C19H17N3S B2453549 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207003-09-5

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2453549
CAS RN: 1207003-09-5
M. Wt: 319.43
InChI Key: YBGSFAAGZCVBFA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Evaluation:

  • Antifungal Agents : A novel series of derivatives were synthesized and screened for in vitro antifungal activity, showing moderate to good results (Shelke et al., 2014).

  • Bis(1,3-azol-2-yl)acetonitriles : A new synthetic approach for bis(1,3-azol-2-yl)acetonitriles and bis(1,3-azol-2-yl)methanes has been developed, enabling the construction of various derivatives (Kutasevich et al., 2021).

  • Electrochromic Devices : A soluble conducting polymer derived from a related monomer was synthesized, indicating potential for use in electrochromic devices (Yiĝitsoy et al., 2007).

  • CRTh2 Receptor Antagonists : Research into novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids showed potential as CRTh2 receptor antagonists (Pothier et al., 2012).

Antimicrobial and Antioxidant Activities:

  • Antibacterial Agents : Synthesis of derivatives as antibacterial agents showed significant activity in testing (Ramalingam et al., 2019).

  • Antioxidant Activity : A study synthesized derivatives and evaluated their antioxidant and antimicrobial activities, revealing significant results (Bassyouni et al., 2012).

Anticancer Studies:

  • Anticancer Activities : Certain synthesized derivatives exhibited reasonable anticancer activity against various cancer types (Duran & Demirayak, 2012).

  • Synthesis and Cytotoxicity : Novel derivatives were synthesized and tested for cytotoxicity, showing promising results against certain cancer cell lines (Balewski et al., 2020).

Mechanism of Action

Target of Action

The compound 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile, also known as 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile, is an imidazole derivative . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure . They can interact with their targets in several ways, such as through hydrogen bonding or electrostatic interactions, due to the presence of nitrogen atoms and double bonds in the imidazole ring

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways . They have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Result of Action

The result of the compound’s action would be determined by its interaction with its targets and the subsequent changes in the affected biochemical pathways. Given the broad range of biological activities reported for imidazole derivatives , the effects of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile could potentially be diverse.

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents . These properties could potentially influence the action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile.

Future Directions

Imidazole compounds continue to be an area of active research due to their broad range of chemical and biological properties . They are used in the development of new drugs .

properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c1-14-3-7-16(8-4-14)18-13-21-19(23-12-11-20)22(18)17-9-5-15(2)6-10-17/h3-10,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGSFAAGZCVBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetonitrile

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